molecular formula C9H11ClN2O2 B1393988 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine CAS No. 1251393-78-8

3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine

Cat. No. B1393988
M. Wt: 214.65 g/mol
InChI Key: HDDUNLLTIWGKIY-UHFFFAOYSA-N
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Description

3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is a heterocyclic compound. It has a molecular formula of C₉H₁₁ClN₂O₂ .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is represented by the formula C₉H₁₁ClN₂O₂ . The molecular weight is 214.65 g/mol .

Scientific Research Applications

  • Pharmacological Properties : Research from 1954 by Druey et al. described a range of pyridazines, including those substituted in the 3- and 6-position, for pharmacological investigations. They found that certain 3,6-dialkoxy-pyridazines possess significant anticonvulsive properties, and the 3,6-dihydrazino-pyridazine showed similarities to blood pressure lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

  • Synthesis and Structural Analysis : Sallam et al., in 2021, synthesized and analyzed a compound closely related to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, employing techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction (XRD) for structural confirmation (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

  • Biological Properties : Another study by Sallam et al. in the same year explored pyridazine derivatives for their biological properties, such as anti-tumor and anti-inflammatory activities. The research involved synthesis, characterization, and DFT calculations to understand the molecular properties of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

  • Surface Protection Activities : Olasunkanmi et al., in 2018, investigated some 6-substituted 3-chloropyridazine derivatives, including a compound structurally similar to 3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine, for their potential in protecting mild steel surfaces and inhibiting corrosion in acidic solutions. This research provides insights into the applications of pyridazine derivatives in material science (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Enzyme Inhibition Studies : Chaudhry et al., in 2017, conducted a study on the inhibition of yeast α-glucosidase by novel pyrazolylpyridazine amines. This research highlights the potential biomedical applications of pyridazine derivatives in enzyme inhibition and provides insights into their structure-activity relationships (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).

Safety And Hazards

3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine is classified as an irritant . It’s important to handle this compound with care to avoid potential health risks.

properties

IUPAC Name

3-chloro-6-(oxan-4-yloxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-1-2-9(12-11-8)14-7-3-5-13-6-4-7/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUNLLTIWGKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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